REACTION_CXSMILES
|
BrCC(N1C[CH2:9][N:8]([C:11](=O)[C:12]2[CH:17]=[C:16](C)[CH:15]=[C:14](C)[CH:13]=2)[CH2:7][CH:6]1[C:21]1[CH:26]=[CH:25]C(Cl)=C(Cl)C=1)=O.Cl.[O:30]1CCOCC1.[OH-].[Na+]>C(Cl)Cl.O>[CH2:11]([N:8]1[CH2:7][CH2:6][C:21](=[O:30])[CH:26]([CH3:25])[CH2:9]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2,3.4|
|
Name
|
compound 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N1C(CN(CC1)C(C1=CC(=CC(=C1)C)C)=O)C1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
71.24 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
142.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light yellow solid which
|
Type
|
EXTRACTION
|
Details
|
The product was extracted from basic aqueous solution with CH2Cl2 (200 mL, 4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27.09 mmol | |
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |